molecular formula C14H16N2 B1209619 N-Methyl-4,4'-methylenedianiline CAS No. 26628-67-1

N-Methyl-4,4'-methylenedianiline

Cat. No. B1209619
CAS RN: 26628-67-1
M. Wt: 212.29 g/mol
InChI Key: DEAOXXGXJLMFAS-UHFFFAOYSA-N
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Description

N-Methyl-4,4’-methylenedianiline (4-(4-aminobenzyl)-N-methylaniline) is a derivative of 4,4’-methylenedianiline . It is also commonly known as diaminodiphenylmethane or MDA . It occurs as a colorless to pale yellow solid and has a faint odor .


Synthesis Analysis

N-Methyl-4,4’-methylenedianiline has been synthesized by the methylation of 4,4’-methylenedianiline using formaldehyde . This process has been characterized by 1H NMR and mass spectrometry .


Molecular Structure Analysis

The molecular formula of N-Methyl-4,4’-methylenedianiline is C14H16N2 . The molecular weight is 212.29 . The structure of this compound has been characterized by 1H NMR and mass spectrometry .


Chemical Reactions Analysis

In the industrial production of MDA, it is produced by the reaction of formaldehyde and aniline in the presence of hydrochloric acid . MDA is a common monomer in the synthesis of polymer materials, including polyamides, polyimides, and polyimines .


Physical And Chemical Properties Analysis

N-Methyl-4,4’-methylenedianiline has a melting point of 61-63 °C . It is a colorless solid, although commercial samples can appear yellow or brown . It is produced on an industrial scale, mainly as a precursor to polyurethanes .

Scientific Research Applications

1. Analytical Chemistry and Biological Monitoring

N-Methyl-4,4'-methylenedianiline (MDA) has applications in analytical chemistry, particularly in the determination of amines in biological fluids. Tiljander et al. (1989) developed a method for determining 4,4′-methylenedianiline in hydrolysed human urine using derivatization and capillary gas chromatography with selected ion monitoring (Tiljander, Skarping, & Dalene, 1989). This demonstrates the importance of MDA in monitoring occupational exposure to amines, including in industries using epoxy resins.

Safety And Hazards

N-Methyl-4,4’-methylenedianiline causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is considered a potential occupational carcinogen . The permissible exposure limit is set at 0.01 ppm over an eight-hour time-weighted average, and a short-term exposure limit at 0.1 ppm .

properties

IUPAC Name

4-[[4-(methylamino)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9,16H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAOXXGXJLMFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181171
Record name N-Methyl-4,4'-methylenedianiline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4,4'-methylenedianiline

CAS RN

26628-67-1
Record name 4-(4-Methylaminobenzyl)phenylamine
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URL https://commonchemistry.cas.org/detail?cas_rn=26628-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4,4'-methylenedianiline
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Record name N-Methyl-4,4'-methylenedianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Aminobenzyl)-N-methylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DJ McCarthy, RF Struck, TW Shih, WJ Suling, DL Hill… - Cancer Research, 1982 - AACR
Studies on the in vivo and in vitro disposition of 4,4′-[ 14 C]-methylenebis(N,N-dimethyl)benzamine (reduced Michler's ketone, RMK) were performed. Osborne-Mendel rats retained, …
Number of citations: 13 aacrjournals.org
EL Hamblen, MTD Cronin, TW Schultz - Chemosphere, 2003 - Elsevier
Suspected estrogen modulators include industrial organic chemicals (ie, xenoestrogens), and have been shown to consist of alkylphenols, bisphenols, biphenylols, and some hydroxy-…
Number of citations: 39 www.sciencedirect.com
EL Hamblen - 2001 - trace.tennessee.edu
Suspected endocrine disrupters range from natural plant constituents (ie, phytoestrogens) to industrial organic chemicals (ie, xenoestrogens), including alkylphenols, bisphenols, …
Number of citations: 0 trace.tennessee.edu

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